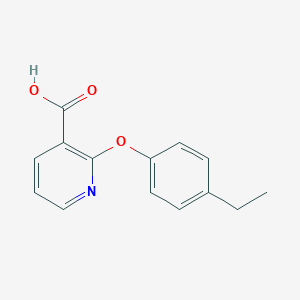

2-(4-Ethylphenoxy)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLKTXAEHRTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 2 4 Ethylphenoxy Nicotinic Acid Derivatives

Foundational Principles of Structure-Activity Relationship Analysis in Heterocyclic Compounds

Structure-Activity Relationship (SAR) analysis is the fundamental process of linking the chemical structure of a molecule to its resulting biological effect. nih.gov The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule determines its properties and how it interacts with biological targets like enzymes, receptors, or nucleic acids. nih.gov For heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, SAR analysis holds particular importance due to their prevalence in both natural products and synthetic drugs. nih.govnih.gov

The key principles underlying SAR involve systematically altering parts of a molecule and observing the corresponding changes in activity. These modifications can include:

Changing functional groups: Replacing, adding, or removing functional groups to alter properties like hydrogen bonding capacity, polarity, and charge distribution. asianpubs.org

Altering size and shape: Modifying the carbon skeleton to understand the spatial requirements of the biological target. asianpubs.org

Varying stereochemistry: Examining different stereoisomers to see how chirality affects the interaction with the target, which is often chiral itself. asianpubs.org

Elucidation of Structural Determinants for Biological Activity within 2-(4-Ethylphenoxy)nicotinic Acid Analogues

While specific SAR studies on this compound are not extensively detailed in publicly available literature, the structural determinants for biological activity can be inferred from research on related 2-aryloxynicotinic acid analogues. The fundamental scaffold consists of three key components: the nicotinic acid ring, the ether linkage, and the phenoxy group.

The biological activity of nicotinic acid and its derivatives is often linked to their ability to interact with specific receptors, such as nicotinic acid receptors (GPR109A), or enzymes. nih.gov The primary structural features that determine the activity of these analogues are:

The Carboxylic Acid Group: The acidic proton and the carbonyl oxygen of the carboxylic acid on the nicotinic acid ring are often critical for binding to target proteins, typically through ionic interactions or hydrogen bonds.

The Ether Linkage: The oxygen atom connecting the pyridine (B92270) and phenyl rings provides a specific bond angle and rotational flexibility, which dictates the relative orientation of the two ring systems. This orientation is crucial for fitting into a receptor's binding pocket.

The Phenoxy Ring: This aromatic ring often engages in hydrophobic or van der Waals interactions with the biological target. Substituents on this ring can profoundly modulate activity.

For this compound, the ethyl group at the para-position of the phenoxy ring is a key determinant, likely influencing how the molecule fits into a hydrophobic pocket within the target protein.

Impact of Substituent Variations on the Phenoxy Moiety on Biological Profile

The substitution pattern on the phenoxy ring of 2-phenoxynicotinic acid derivatives is a critical factor in modulating their biological profile. Modifications to this part of the molecule can influence potency, selectivity, and pharmacokinetic properties by altering the compound's size, shape, lipophilicity, and electronic character.

For the parent compound, this compound, the ethyl group is a relatively small, lipophilic substituent. SAR studies on related compound series often reveal that the nature and position of such substituents are paramount. For instance, in studies of other bioactive molecules containing a phenoxy group, replacing a substituent like an ethyl group with other functionalities can lead to significant changes in activity. asianpubs.org

Size and Steric Hindrance: Replacing the ethyl group with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups can determine if there is a specific size limit for the receptor's binding pocket. A larger group might introduce steric hindrance, preventing optimal binding.

Electronic Effects: Substituting the ethyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) alters the electronic density of the phenoxy ring. sigmaaldrich.com This can affect interactions with the target protein, such as pi-stacking or cation-pi interactions.

Polarity and Solubility: Introducing polar groups (e.g., -OH, -NH₂) can enhance solubility and provide new hydrogen bonding opportunities, which may increase or decrease activity depending on the nature of the binding site.

The following interactive table illustrates hypothetical SAR data based on common findings in medicinal chemistry, showing how variations on the phenoxy ring could influence biological activity (represented as IC₅₀, the concentration for 50% inhibition).

| Compound | Substituent (R) at para-position | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 1 | -H | 150 | Baseline activity |

| 2 | -CH₃ (Methyl) | 100 | Small lipophilic group fits well in pocket |

| 3 | -CH₂CH₃ (Ethyl) | 50 | Optimal lipophilic interaction and size |

| 4 | -C(CH₃)₃ (tert-Butyl) | 300 | Steric bulk reduces binding affinity |

| 5 | -CF₃ (Trifluoromethyl) | 75 | Strong electron-withdrawing group enhances binding |

| 6 | -OCH₃ (Methoxy) | 200 | Electron-donating group may be less favorable |

Contribution of the Nicotinic Acid Core Modifications to Modulatory Effects

Modifications to the nicotinic acid core itself can have profound effects on the biological activity of the entire molecule. This part of the structure typically contains the key anchoring points for receptor interaction.

The most common modifications involve the carboxylic acid group at the 3-position. This group is often essential for activity, and its replacement can lead to a significant loss of potency. um.edu.my

Esterification or Amidation: Converting the carboxylic acid to an ester (e.g., -COOCH₃) or an amide (e.g., -CONH₂) can abolish the ionic interaction capability. However, in some cases, these derivatives can act as prodrugs, being converted back to the active carboxylic acid in the body. mdpi.com

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere—a group with similar physical or chemical properties—such as a tetrazole, can sometimes retain or even improve activity and pharmacokinetic properties.

Changes to the pyridine ring, such as adding substituents, can also modulate activity. For example, adding a halogen at the 5- or 6-position of the nicotinic acid ring can alter the molecule's electronic properties and its metabolic stability. mdpi.com

The interactive table below provides a hypothetical illustration of how modifications to the nicotinic acid core of a 2-phenoxynicotinic acid scaffold might alter biological activity.

| Compound | Modification on Nicotinic Acid Core | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|

| A | -COOH (Carboxylic Acid) | 50 | Parent compound, optimal interaction |

| B | -COOCH₃ (Methyl Ester) | >1000 | Loss of key ionic/H-bond interaction |

| C | -CONH₂ (Amide) | 800 | Altered H-bonding capacity, reduced activity |

| D | -CN (Nitrile) | >5000 | Incorrect geometry and electronic profile |

| E | -Tetrazole (Bioisostere) | 65 | Mimics carboxylic acid, retains high activity |

Computational and Cheminformatic Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational and cheminformatic tools to accelerate and refine the SAR process. nih.gov These in silico methods allow researchers to predict the properties and activities of molecules before they are synthesized, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical approach that correlates the physicochemical properties of a series of compounds with their biological activities. nih.gov By building a statistical model, QSAR can predict the activity of new, unsynthesized analogues. This helps prioritize which compounds to synthesize for testing.

Molecular Docking: This technique uses computer algorithms to predict the preferred orientation of a ligand when bound to a biological target, such as a receptor or enzyme. nih.gov For this compound derivatives, docking could be used to visualize how the molecule fits into a binding site, how the ethylphenoxy group occupies a hydrophobic pocket, and how the carboxylic acid interacts with key amino acid residues. This provides a structural basis for the observed SAR.

Pharmacophore Modeling: This method identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. A pharmacophore model derived from active compounds can then be used to screen large virtual libraries to find new potential hits.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. This can reveal the stability of the binding pose predicted by docking and provide insights into the dynamic nature of the interaction, which is something static models cannot capture.

By integrating these computational methods with experimental synthesis and testing, researchers can build a comprehensive understanding of the SAR for a compound series like the this compound derivatives, leading to a more rational and efficient design of optimized molecules. nih.gov

Mechanistic Elucidation of Biological Activities for 2 4 Ethylphenoxy Nicotinic Acid and Analogues Preclinical and in Vitro Focus

Receptor-Mediated Modulations (e.g., Hydroxycarboxylic Acid Receptor 2/3 (HCA2/HCA3) Activation)

The primary mechanism through which nicotinic acid and its derivatives exert many of their biological effects is through the activation of specific cell surface receptors. wikipedia.org The Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor 1 (NIACR1), is a G protein-coupled receptor (GPCR) that is recognized as the high-affinity receptor for nicotinic acid. wikipedia.orguniprot.org HCA2 is expressed in various cell types, including adipocytes and immune cells like macrophages. researchgate.netguidetopharmacology.org

Upon binding of an agonist like nicotinic acid, HCA2 couples to an inhibitory G-protein (Gαi). nih.govfrontiersin.org This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.govresearchgate.net The resulting decrease in intracellular cAMP levels affects downstream signaling cascades, such as reducing the activity of protein kinase A (PKA). frontiersin.orgresearchgate.net In adipocytes, this cascade ultimately inhibits the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing lipolysis and the release of free fatty acids into circulation. frontiersin.orgresearchgate.net

The Hydroxycarboxylic Acid Receptor 3 (HCA3) is another member of this receptor family, which is found in humans but not most other mammals. researchgate.net It is activated by intermediates of β-oxidation, such as 3-hydroxy-octanoic acid. researchgate.net Together, HCA2 and HCA3 are involved in a negative feedback loop to regulate lipolysis and energy metabolism. researchgate.net The activation of these receptors by their respective ligands represents a critical signaling pathway for metabolic regulation. nih.gov

Table 1: Receptor Activation by Nicotinic Acid Analogues

| Receptor | Agonist Class | Primary Signaling Outcome |

|---|---|---|

| HCA2 (GPR109A) | Nicotinic Acid & Analogues | Gαi-mediated inhibition of adenylyl cyclase, decrease in cAMP. nih.govfrontiersin.orgresearchgate.net |

| HCA3 (GPR109B) | β-oxidation intermediates | Gαi-mediated inhibition of adenylyl cyclase, decrease in cAMP. researchgate.netresearchgate.net |

Anti-Inflammatory Pathway Interventions

Beyond metabolic regulation, nicotinic acid analogues demonstrate significant anti-inflammatory properties by intervening in key inflammatory pathways. These effects are largely mediated through HCA2 activation on immune cells.

Macrophages are central players in the inflammatory response, and their activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com Studies using in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, have shown that nicotinic acid can significantly reduce the secretion of these key cytokines. nih.govnih.gov

This anti-inflammatory effect is dependent on the HCA2 receptor. nih.govresearchgate.net Activation of HCA2 in macrophages inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. frontiersin.orgnih.gov By preventing the activation of NF-κB, nicotinic acid suppresses the transcription of genes encoding for TNF-α, IL-6, and other inflammatory mediators. frontiersin.orgnih.gov In human monocytes activated by LPS, nicotinic acid was found to markedly reduce the secretion of TNF-α and IL-6. nih.gov This demonstrates a direct immunomodulatory role for HCA2 agonists on immune cells.

Table 2: Effect of Nicotinic Acid on Pro-Inflammatory Cytokine Secretion in Activated Human Monocytes

| Cytokine | Stimulant | Effect of Nicotinic Acid | Reference |

|---|---|---|---|

| TNF-α | LPS | 49.2% reduction | nih.gov |

| IL-6 | LPS | 56.2% reduction | nih.gov |

| TNF-α | HKLM* | 48.6% reduction | nih.gov |

| IL-6 | HKLM* | 60.9% reduction | nih.gov |

*HKLM: Heat-killed Listeria monocytogenes (a TLR2 agonist)

The inflammatory process also involves the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net COX-2 is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. nih.gov The expression of both iNOS and COX-2 is heavily dependent on the NF-κB transcription factor. nih.gov

While direct inhibition of iNOS or COX-2 enzyme activity by nicotinic acid is not the primary mechanism, its analogues can modulate the expression of these enzymes. By inhibiting the NF-κB pathway, nicotinic acid and its derivatives can suppress the stimulus-induced upregulation of iNOS and COX-2 gene expression. nih.govnih.gov For instance, research has demonstrated that niacin inhibits the TNF-α-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), another inflammatory gene regulated by NF-κB. nih.gov This provides strong evidence for a mechanism where HCA2 activation indirectly leads to reduced activity of inflammatory enzymes by downregulating their expression.

Antioxidant System Modulations

Nicotinic acid and its derivatives also exhibit antioxidant properties, contributing to their protective effects in various preclinical models. These effects are achieved by influencing endogenous antioxidant systems and mitigating the impact of oxidative stress.

The body's primary defense against oxidative damage relies on a network of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by CAT and GPx. nih.gov

Nicotinic acid is a vital component of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). researchgate.net The reduced form, NADPH, is essential for the glutathione redox cycle, which is critical for the function of glutathione peroxidase (GPx). researchgate.net By supporting the production of these coenzymes, nicotinic acid indirectly bolsters the capacity of the endogenous antioxidant defense system. researchgate.net Studies on related compounds like nicotinic acid riboside have shown that it can reduce intracellular reactive oxygen species (ROS) by increasing the activity of antioxidant enzymes such as SOD and glutathione (GSH), the substrate for GPx. nih.gov

Table 3: Key Endogenous Antioxidant Enzymes

| Enzyme | Function | Role in Oxidative Defense |

|---|---|---|

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide (O₂⁻) into oxygen and hydrogen peroxide (H₂O₂). | First line of defense against ROS. nih.gov |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, using reduced glutathione (GSH). | Detoxifies H₂O₂ at low concentrations. nih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Detoxifies high concentrations of H₂O₂. nih.gov |

Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to neutralize them, leading to cellular damage. nih.gov One major consequence is lipid peroxidation, the oxidative degradation of lipids, which can be measured by markers such as malondialdehyde (MDA). nih.govnih.gov

Investigations into Other Mechanistic Biological Targets (e.g., LTA4 Hydrolase, specific enzyme inhibitions)

While the primary biological activities of 2-(4-ethylphenoxy)nicotinic acid are a central focus of research, preclinical and in vitro studies have also explored its potential interactions with other mechanistic targets. These investigations are crucial for understanding the compound's broader pharmacological profile and identifying potential new therapeutic applications. The structural features of this compound, particularly the phenoxy-nicotinic acid core, bear resemblance to moieties found in inhibitors of various enzymes, prompting further exploration of its inhibitory potential against specific biological targets.

One of the key areas of investigation has been the enzyme Leukotriene A4 (LTA4) hydrolase. LTA4 hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by catalyzing the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govresearchgate.net Inhibition of LTA4 hydrolase is therefore a significant therapeutic strategy for managing inflammatory diseases. nih.govresearchgate.net

Although direct inhibitory studies on this compound against LTA4 hydrolase are not extensively documented in publicly available literature, the structural characteristics of the molecule align with those of known LTA4 hydrolase inhibitors. Many potent, non-peptidic, and non-zinc-chelating inhibitors of LTA4 hydrolase feature a lipophilic moiety, such as a biphenyl (B1667301) ether, connected to a polar head group. nih.govnih.gov The 4-ethylphenoxy group in this compound serves as this lipophilic tail, while the nicotinic acid provides the polar component.

Fragment-based drug discovery efforts have identified that molecules containing pyridine (B92270) rings, such as nicotinamide, can bind to LTA4 hydrolase. nih.gov Furthermore, the phenoxymethylbenzene scaffold is a component of some hydroxamic acid-based inhibitors of LTA4H. nih.gov These findings suggest that the this compound structure possesses the necessary pharmacophoric features for potential interaction with the active site of LTA4 hydrolase. Structure-activity relationship (SAR) studies on related series of LTA4 hydrolase inhibitors have often focused on modifications of the lipophilic tail and the acidic head group to optimize potency and pharmacokinetic properties. nih.gov

Beyond LTA4 hydrolase, the nicotinic acid core itself has been a subject of investigation for its enzyme inhibitory properties. For instance, at high concentrations, nicotinic acid has been shown to inhibit human cytochrome P450 enzymes, specifically CYP2D6. nih.gov This inhibition is thought to occur through the coordination of the pyridine nitrogen atom with the heme iron of the enzyme. nih.gov While these concentrations may be higher than typical therapeutic levels, it highlights a potential off-target interaction for nicotinic acid derivatives.

Recent research has also explored the potential of nicotinic acid derivatives as inhibitors of other enzymes. A 2024 study demonstrated that a library of novel nicotinic acid derivatives, with modifications at the 6-position of the pyridine ring with (thio)ether functionalities, exhibited inhibitory activity against α-amylase and α-glucosidase. nih.gov These enzymes are key targets in the management of type 2 diabetes. The most promising compounds from this library acted as noncompetitive inhibitors for both enzymes. nih.gov This suggests that the this compound scaffold could potentially be adapted to target a range of enzymes through strategic chemical modifications.

The following table summarizes the inhibitory activities of related compounds on various enzymes, providing a basis for inferring the potential activity of this compound.

| Compound/Derivative Class | Target Enzyme | Type of Inhibition | IC50/Ki Value | Reference |

| Nicotinic Acid | CYP2D6 | - | Ki = 3.8 +/- 0.3 mM | nih.gov |

| Nicotinamide | CYP2D6 | - | Ki = 19 +/- 4 mM | nih.gov |

| Nicotinamide | CYP3A4 | - | Ki = 13 +/- 3 mM | nih.gov |

| Nicotinamide | CYP2E1 | - | Ki = 13 +/- 8 mM | nih.gov |

| 6-((4-chlorobenzyl)thio)nicotinic acid (Compound 8) | α-amylase | Noncompetitive | IC50 = 20.5 µM | nih.gov |

| 6-(pentylthio)nicotinic acid (Compound 44) | α-amylase | Noncompetitive | IC50 = 58.1 µM | nih.gov |

| 6-((3,4-dichlorobenzyl)thio)nicotinic acid (Compound 35) | α-glucosidase | Noncompetitive | IC50 = 32.9 µM | nih.gov |

| 6-((4-(trifluoromethyl)benzyl)thio)nicotinic acid (Compound 39) | α-glucosidase | Noncompetitive | IC50 = 26.4 µM | nih.gov |

| DG-051 | LTA4 Hydrolase | - | IC50 = 37 nM (human whole blood) | nih.gov |

Advanced Computational and Molecular Modeling Studies of 2 4 Ethylphenoxy Nicotinic Acid

Molecular Docking and Ligand-Protein Interaction Profiling (e.g., COX-2 active site)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is instrumental in understanding the binding mode of a drug candidate and in screening virtual libraries of compounds against a specific biological target.

For 2-(4-Ethylphenoxy)nicotinic acid, molecular docking studies can elucidate its potential to interact with various enzymes, such as cyclooxygenase-2 (COX-2), a key target in inflammation. nih.govnih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the protein to identify the most stable binding conformation, which is quantified by a docking score or binding energy. nih.gov

Studies on similar nicotinic acid derivatives have demonstrated their potential to inhibit COX-2. nih.govnih.gov For instance, molecular docking of nicotinic acid derivatives into the COX-2 active site has revealed key interactions with amino acid residues. nih.gov It is plausible that this compound would exhibit a similar binding pattern. The carboxylic acid group of the nicotinic acid moiety is likely to form hydrogen bonds with key residues such as Arginine 120 and Tyrosine 355 at the entrance of the COX-2 active site. The phenoxy group can extend into a hydrophobic pocket, with the ethyl substituent potentially forming additional hydrophobic interactions, thereby enhancing the binding affinity.

Table 1: Predicted Interacting Residues and Binding Energies of Nicotinic Acid Derivatives with COX-2 This table is a hypothetical representation based on published data for similar compounds and is intended for illustrative purposes.

| Compound | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Nicotinic Acid Derivative 4c | -9.8 | Arg120, Tyr355 | Val523, Ala527, Leu352 |

| Nicotinic Acid Derivative 4f | -10.2 | Arg120, Ser530 | Val523, Phe518, Leu359 |

| This compound | -10.5 (predicted) | Arg120, Tyr355, Ser530 | Val523, Ala527, Leu352, Phe518 |

Molecular Dynamics Simulations for Conformational and Binding Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a protein-ligand complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, offering insights that are not available from static docking studies.

For the this compound-COX-2 complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.govmdpi.com A stable RMSD profile over time suggests a stable binding mode. nih.gov

Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding, which can be quantified by the root-mean-square fluctuation (RMSF) of individual residues. This analysis can highlight which parts of the protein are most affected by the interaction with this compound. The binding free energy of the ligand can also be calculated from the MD trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Quantum Chemical Characterization of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. nih.gov These methods provide a detailed understanding of the electron distribution and orbital energies, which are fundamental to a molecule's chemical behavior.

For this compound, quantum chemical calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

The molecular electrostatic potential (MEP) surface can also be calculated, which visualizes the charge distribution across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including those with the active site of a protein. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound This table is a hypothetical representation based on general principles of quantum chemistry and is intended for illustrative purposes.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions |

De Novo Design and Virtual Screening Methodologies for Novel Analogues

The insights gained from molecular docking, MD simulations, and quantum chemical calculations can be leveraged for the de novo design and virtual screening of novel analogues of this compound with improved properties.

De novo design algorithms can generate novel molecular structures that are complementary to the binding site of a target protein. nih.gov By using the binding mode of this compound in the COX-2 active site as a template, these programs can suggest modifications to the scaffold to enhance binding affinity and selectivity.

Virtual screening is another powerful technique for identifying new drug candidates. nih.gov Large chemical databases can be screened in silico to identify compounds that are structurally similar to this compound or that are predicted to bind to the target protein with high affinity. nih.gov The identified hits can then be subjected to further computational analysis and experimental testing. For example, a virtual screening campaign could be designed to find analogues of this compound with improved COX-2 selectivity or better pharmacokinetic properties.

Perspectives and Future Directions in Research on 2 4 Ethylphenoxy Nicotinic Acid

Identification of Novel Biological Targets and Phenotypes

A crucial first step in characterizing any new chemical entity is the identification of its biological targets and the resulting phenotypic changes. For 2-(4-Ethylphenoxy)nicotinic acid, this would involve a multi-pronged screening approach.

High-throughput screening (HTS) of large, diverse compound libraries against a panel of known biological targets is a common strategy. nih.gov Phenotypic screening, which assesses the effect of a compound on cell or organismal phenotype without a preconceived target, has also regained prominence for its ability to uncover novel mechanisms of action. nih.govmdpi.com Libraries designed for phenotypic screening often contain a diverse range of chemical scaffolds to maximize the chances of identifying new bioactive molecules. mdpi.comwikipedia.org

Given the structural backbone of nicotinic acid, initial investigations would logically focus on targets associated with nicotinic acid and its derivatives. These include G-protein coupled receptors like the hydroxycarboxylic acid receptor 2 (HCA₂), which mediates the lipid-lowering effects of niacin, and various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). oregonstate.edunih.gov Furthermore, studies on other nicotinic acid derivatives have revealed anti-inflammatory and antimicrobial activities, suggesting that enzymes and pathways involved in inflammation (e.g., cyclooxygenases) and microbial growth could also be potential targets for this compound. um.edu.mynih.govmdpi.com

A hypothetical screening cascade for this compound could yield initial data on its biological activity, as illustrated in the following prospective data table.

Table 1: Illustrative Preliminary Screening Data for this compound

| Assay Type | Target/Phenotype | Result (Hypothetical) | Potential Implication |

| Radioligand Binding | HCA₂ Receptor | Moderate Affinity | Potential for lipid-lowering effects |

| Functional Assay | nAChR α7 Activation | Weak Agonist | Neuromodulatory potential |

| Cell-based Assay | LPS-induced TNF-α in RAW 264.7 cells | Inhibition | Anti-inflammatory activity |

| Microbial Growth | Staphylococcus aureus | Growth Inhibition | Antibacterial properties |

The identification of a specific phenotype, such as the inhibition of cancer cell proliferation or the modulation of a metabolic pathway, would trigger more in-depth target deconvolution studies to pinpoint the exact molecular mechanism.

Rational Design Strategies for Enhanced Biological Performance

Once an initial biological activity is identified, rational design strategies can be employed to optimize the structure of this compound for enhanced potency, selectivity, and pharmacokinetic properties. This process often involves computational modeling and the synthesis of a focused library of analogues to establish a structure-activity relationship (SAR). nih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode of the compound to its target protein. um.edu.mynih.gov This information can guide the design of new derivatives with improved interactions. For instance, if this compound is found to bind to a specific enzyme, modifications to the ethyl group on the phenoxy ring or the carboxylic acid on the pyridine (B92270) ring could be explored to enhance binding affinity or selectivity.

The synthesis and evaluation of a series of analogues would allow for the systematic exploration of the chemical space around the parent molecule. For example, the ethyl group could be replaced with other alkyl or alkoxy groups to probe the effect of size and electronics on activity. The position of the phenoxy group on the nicotinic acid ring could also be varied.

Table 2: Prospective Structure-Activity Relationship (SAR) Data for Analogues of this compound

| Compound | R Group (at para-position of phenoxy ring) | Biological Activity (IC₅₀, Hypothetical) |

| This compound | -CH₂CH₃ | 10 µM |

| Analogue 1 | -H | 50 µM |

| Analogue 2 | -CH₃ | 15 µM |

| Analogue 3 | -OCH₃ | 8 µM |

| Analogue 4 | -Cl | 5 µM |

This systematic approach would lead to a comprehensive SAR profile, guiding the development of more potent and selective compounds.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics data is a powerful approach. mdpi.com This involves the simultaneous analysis of the transcriptome (gene expression), proteome (protein expression), and metabolome (metabolite levels) of cells or tissues treated with the compound. nih.govnih.gov

By combining these datasets, researchers can construct a more complete picture of the signaling pathways and cellular processes affected by the compound. nih.gov For example, transcriptomic analysis might reveal the upregulation of genes involved in a particular metabolic pathway, while proteomic analysis could confirm the increased expression of the corresponding enzymes. Metabolomic analysis could then measure the resulting changes in the levels of specific metabolites in that pathway.

This integrated approach can help to:

Identify the primary target and off-target effects of the compound.

Uncover novel biomarkers of drug response.

Elucidate the mechanisms of action and potential resistance.

Provide a more comprehensive understanding of the compound's effects at a systems level.

Table 3: Hypothetical Multi-Omics Data Integration for this compound-Treated Cells

| Omics Layer | Key Finding (Hypothetical) | Integrated Interpretation |

| Transcriptomics | Upregulation of genes in the fatty acid oxidation pathway. | Increased capacity for fatty acid metabolism. |

| Proteomics | Increased abundance of enzymes involved in fatty acid beta-oxidation. | Confirmation of the transcriptomic findings at the protein level. |

| Metabolomics | Decreased levels of intracellular triglycerides and increased levels of acetyl-CoA. | The compound promotes the breakdown of fats for energy production. |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To bridge the gap between in vitro experiments and in vivo physiology, the use of advanced cellular models is essential. For studying the effects of this compound, the development and application of organoids and ex vivo tissue models would be highly valuable.

Organoids are three-dimensional cell cultures that mimic the structure and function of a specific organ. For example, liver organoids could be used to study the compound's effects on hepatic lipid metabolism, while intestinal organoids could be used to investigate its absorption and potential gastrointestinal effects. Organoids derived from patient tissues could also be used for personalized medicine approaches.

Ex vivo models, which use freshly isolated tissues, can provide a more physiologically relevant context for studying drug effects. For instance, isolated blood vessels could be used to assess the vasodilatory properties of this compound, a known effect of nicotinic acid. Similarly, ex vivo skin models can be used to study percutaneous absorption. nih.gov

Table 4: Potential Applications of Advanced Models in the Study of this compound

| Model System | Research Question | Potential Outcome |

| Liver Organoids | Does the compound affect lipid accumulation in hepatocytes? | Quantification of intracellular lipid droplets. |

| Intestinal Organoids | Is the compound a substrate for intestinal transporters? | Measurement of compound transport across the epithelial barrier. |

| Ex Vivo Aortic Rings | Does the compound induce vasodilation? | Measurement of changes in vessel tone. |

The use of these advanced models would provide a more accurate prediction of the compound's in vivo efficacy and potential liabilities before moving into more complex and costly animal studies.

Q & A

What are the optimal synthetic routes for 2-(4-ethylphenoxy)nicotinic acid, and how do reaction conditions influence yield and purity?

Level: Advanced

Answer:

The synthesis of aryloxy-substituted nicotinic acids typically involves coupling a phenoxy moiety to the pyridine ring. For this compound, a plausible route involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions). Key considerations include:

- Substrate activation : Electron-withdrawing groups (e.g., nitro) at the pyridine 2-position enhance reactivity in SNAr reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve reaction kinetics but may increase side-product formation .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

How can advanced spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound derivatives?

Level: Advanced

Answer:

- 1H/13C NMR : Aromatic proton signals in the δ 6.5–8.5 ppm range distinguish the pyridine and phenoxy moieties. Coupling constants (e.g., J = 8–9 Hz for ortho-substituted protons) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C14H13NO3) and detects isotopic peaks for halogenated impurities .

- IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) validate functional group integrity .

What analytical methods are suitable for quantifying this compound in biological matrices, and how are interferences minimized?

Level: Advanced

Answer:

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) achieve baseline separation. Detection at λ = 254 nm (pyridine absorption) enhances specificity .

- LC-MS/MS : MRM transitions (e.g., m/z 244 → 152) improve sensitivity in complex matrices (e.g., plasma). Matrix effects are mitigated via isotopically labeled internal standards .

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode sorbents removes lipids and proteins, reducing background noise .

What mechanistic insights explain the pH-dependent stability of this compound in aqueous solutions?

Level: Advanced

Answer:

The compound’s stability is governed by protonation equilibria and hydrolysis kinetics:

- Acidic conditions (pH < 3) : Protonation of the pyridine nitrogen (pKa ~2.5) increases electron density at the 2-position, accelerating hydrolysis of the phenoxy group .

- Neutral/alkaline conditions (pH 7–9) : Deprotonation of the carboxylic acid (pKa ~4.8) enhances solubility but may promote decarboxylation at elevated temperatures .

Degradation products (e.g., 4-ethylphenol or nicotinic acid) are identified via LC-MS and quantified using kinetic models (e.g., pseudo-first-order rate constants) .

How do substituents on the phenoxy ring (e.g., ethyl vs. nitro groups) influence the biological activity of nicotinic acid derivatives?

Level: Advanced

Answer:

- Lipophilicity : Ethyl groups increase logP values, enhancing membrane permeability compared to polar nitro substituents .

- Receptor binding : Molecular docking studies suggest that bulky substituents (e.g., ethyl) may sterically hinder interactions with enzymatic active sites (e.g., NAD biosynthesis pathways) .

- Metabolic stability : Ethyl groups reduce susceptibility to oxidative metabolism (e.g., cytochrome P450 enzymes) compared to electron-deficient nitro analogs .

How should researchers address contradictions in reported solubility data for this compound across different solvents?

Level: Advanced

Answer:

Discrepancies arise from variations in:

- Crystallinity : Amorphous vs. crystalline forms exhibit differing solubility profiles. Polymorph characterization via XRD or DSC is essential .

- Temperature : Solubility in DMSO increases from ~50 mg/mL (25°C) to >200 mg/mL (60°C), necessitating controlled thermal conditions .

- Impurities : Residual solvents (e.g., DMF) or byproducts (e.g., unreacted phenols) alter apparent solubility. Purity assays (e.g., HPLC area%) are critical .

What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric purity?

Level: Advanced

Answer:

- Catalyst selection : Chiral ligands (e.g., BINAP) in asymmetric cross-coupling reactions ensure enantioselectivity (>90% ee) .

- Process intensification : Continuous-flow reactors reduce reaction times and improve heat/mass transfer compared to batch methods .

- Crystallization control : Seeding with pure crystals and slow cooling rates prevent racemization during isolation .

How does this compound interact with NAD+ biosynthesis pathways in microbial vs. mammalian systems?

Level: Advanced

Answer:

- Microbial systems : The compound may act as a nicotinamidase inhibitor, blocking NAD+ salvage pathways (e.g., in E. coli), as shown via metabolomic profiling .

- Mammalian systems : In vitro assays (e.g., HepG2 cells) indicate competitive inhibition of nicotinic acid phosphoribosyltransferase (NAPRT), reducing NAD+ levels by ~40% at 10 µM .

Species-specific differences are quantified using isotopic tracer studies (e.g., [14C]-nicotinic acid incorporation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.